molecular formula C9H9IN2O B13685546 1-(5-Iodo-2-pyridyl)-2-pyrrolidinone

1-(5-Iodo-2-pyridyl)-2-pyrrolidinone

Cat. No.: B13685546
M. Wt: 288.08 g/mol
InChI Key: XIBGEAJYAZLCAG-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-pyridyl)-2-pyrrolidinone is a chemical compound that features an iodine atom attached to a pyridine ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodo-2-pyridyl)-2-pyrrolidinone typically involves the iodination of a pyridine derivative followed by the formation of the pyrrolidinone ring. One common method includes the reaction of 5-iodo-2-pyridinecarboxylic acid with a suitable amine under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using iodine or iodinating agents, followed by purification processes such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodo-2-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridyl derivatives.

Scientific Research Applications

1-(5-Iodo-2-pyridyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the pyrrolidinone ring can interact with various enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Iodo-2-pyridyl)piperazine
  • 1-Boc-4-(5-iodo-2-pyridyl)piperazine
  • 1-(5-Iodo-pyridin-2-yl)-piperazine

Uniqueness

1-(5-Iodo-2-pyridyl)-2-pyrrolidinone is unique due to its specific structural features, such as the combination of the iodine-substituted pyridine ring and the pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

1-(5-iodopyridin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9IN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2

InChI Key

XIBGEAJYAZLCAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=NC=C(C=C2)I

Origin of Product

United States

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